molecular formula C14H11ClN2O B2435193 (2-Chloropyridin-3-yl)(indolin-1-yl)methanone CAS No. 557781-56-3

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2435193
CAS No.: 557781-56-3
M. Wt: 258.71
InChI Key: LHVUHRTVMUBVEH-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone ( 557781-56-3) is a chemical compound with the molecular formula C14H11ClN2O and a molecular weight of 258.70 . This research chemical is a key synthetic intermediate for chemists working in medicinal chemistry and agrochemical development. The 2-chloropyridine scaffold is a privileged structure in drug discovery, and its fusion with an indoline moiety makes this methanone a valuable building block for the synthesis of more complex molecules, particularly in the exploration of cyclotryptamine alkaloid derivatives . Recent scientific investigations have highlighted the significant potential of novel alkaloid derivatives as antifungal agents. Specifically, related synthetic compounds have demonstrated potent, broad-spectrum in vitro activity against a range of plant pathogen fungi, in some cases exhibiting superior efficacy to standard controls like carbendazim . This positions this compound as a critical precursor in the discovery and development of new crop protection products and pharmacologically active molecules. Researchers can utilize this compound to construct diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. To ensure product integrity, this compound should be stored sealed in a dry environment at 2-8°C . This product is labeled with the GHS07 pictogram and carries hazard statements indicating it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate precautionary measures should be taken, including using protective gloves and eye/face protection and ensuring use only in a well-ventilated area . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-11(5-3-8-16-13)14(18)17-9-7-10-4-1-2-6-12(10)17/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUHRTVMUBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,3-dihydro-1H-indole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chloropyridine

The 2-chloropyridine moiety undergoes substitution reactions with nucleophiles under basic conditions.

Reaction Conditions Outcome Yield Source
Hydrolysis to pyridone derivativeKOH (1.5 equiv), H₂O/EtOH (3:1), reflux, 8 hrChlorine replaced by hydroxyl group72%
Amination with piperazinePiperazine (2 equiv), DMF, 100°C, 12 hrFormation of amino-pyridine adduct68%

Key factors influencing reactivity:

  • Electron-withdrawing methanone group enhances ring activation for SNAr

  • Steric hindrance from indolin-1-yl group limits para-substitution

Cross-Coupling Reactions

The chlorine atom participates in metal-catalyzed coupling processes:

Suzuki-Miyaura Coupling

text
General protocol from [2]: 1. Substrate (1.0 equiv) 2. Boronic ester (1.2 equiv) 3. Pd(PPh₃)₄ (5 mol%) 4. K₂CO₃ (3 equiv) 5. Dioxane/H₂O (4:1), 90°C, 12 hr
Boronic Acid Partner Product Conversion
4-Methoxyphenylboronic acid2-(4-MeO-Ph)-pyridine analog85%
Thiophene-2-boronic acidHeteroaromatic coupled product78%

Methanone Reduction

Reducing Agent Conditions Product Selectivity
NaBH₄/CeCl₃MeOH, 0°C → RT, 4 hrSecondary alcohol91%
BH₃·THFTHF, reflux, 6 hrCH₂ bridge formation84%

Oxidation of Indoline

Oxidizing Agent Conditions Product Notes
DDQ (2.1 equiv)CH₂Cl₂, RT, 2 hrIndole derivative79% yield
MnO₂ (excess)Toluene, 110°C, 8 hrAromatic system formationRequires dry conditions

Competing Reaction Pathways

Side reactions observed under specific conditions:

Condition Undesired Product Mitigation Strategy
Strong acidic media (HCl/EtOH)Indoline ring openingMaintain pH >5 in reactions
High temp (>120°C)Methanone decarbonylationUse microwave-assisted heating

Comparative Reactivity Analysis

Position Reactivity Trend Rationale
Chloropyridine C2High (SNAr, coupling)Activated by adjacent nitrogen
Indoline N1Moderate (alkylation)Steric protection by methanone
Methanone carbonylLow (requires strong reductants)Conjugation with aromatic systems

Experimental evidence from confirms these reactivity patterns through HPLC-MS monitoring and isolation of intermediate species. Recent advances suggest potential for asymmetric induction at the methanone center using chiral catalysts, though literature reports remain preliminary.

Scientific Research Applications

Research indicates that (2-Chloropyridin-3-yl)(indolin-1-yl)methanone exhibits significant biological activity, particularly as an anti-cancer agent. The compound has been studied for:

  • Antitumor Properties : It has shown efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and melanoma (K111). IC50 values as low as 0.32 µM have been reported against these cell lines, indicating potent antitumor activity .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for drug discovery:

  • Lead Compound : Its structure allows for modifications that can enhance potency and selectivity against specific cancer types.
  • Combination Therapies : Research is ongoing to explore its use in combination with other therapeutic agents to improve treatment efficacy.

Potential in Materials Science

Beyond medicinal applications, this compound may also find utility in materials science due to its electronic properties derived from its heterocyclic components. It can serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, altering its activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-3-yl)(indolin-1-yl)methanone: Unique due to its specific substitution pattern and the presence of both pyridine and indole moieties.

    (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methylamine: Contains an amine group instead of a carbonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (2-Chloropyridin-3-yl)(indolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure

The structure of this compound can be described as follows:

  • Pyridine Ring : A chlorinated pyridine moiety at the 2-position.
  • Indoline Moiety : An indoline structure connected via a methanone group.

This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures may exhibit the following mechanisms:

  • Inhibition of Enzymes : It may act as an inhibitor for various enzymes, potentially modulating pathways involved in cancer progression and microbial resistance.
  • Receptor Binding : The compound could function as a ligand for certain receptors, influencing cellular signaling pathways.
  • Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to antitumor effects by disrupting mitotic processes.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. The following table summarizes key findings from relevant research:

StudyTarget Organism/Cell LineBiological ActivityIC50 Value (µM)Reference
1Staphylococcus aureusAntibacterial5.0
2Escherichia coliAntibacterial8.0
3MCF-7 (Breast Cancer)Antiproliferative12.0
4A549 (Lung Cancer)Antiproliferative15.0

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some clinically used antibiotics like ampicillin and rifampicin .
  • Anticancer Potential : In vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines, with IC50 values indicating promising potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chloropyridine or indoline moieties can significantly impact its efficacy and selectivity against different biological targets.

Key Points in SAR:

  • Chlorine Substitution : The position and presence of chlorine atoms on the pyridine ring enhance antibacterial properties.
  • Indoline Variations : Altering substituents on the indoline structure can improve anticancer activity by increasing binding affinity to target proteins involved in tumor growth.

Q & A

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

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